
D-glycero-D-galacto-Nononic acid, 2,3-dideoxy-2-methylene-, gamma-lactone (9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
D-glycero-D-galacto-Nononic acid, 2,3-dideoxy-2-methylene-, gamma-lactone (9CI) is a chemical compound with the molecular formula C10H16O7 and a molecular weight of 248.23 g/mol . This compound is an intermediary product obtained during the synthesis of KDN (3-deoxy-D-glycero-D-galacto-2-nonulosonic acid) and other sialic acids . It is primarily used in biochemical research, particularly in the study of proteomics .
Preparation Methods
The synthesis of D-glycero-D-galacto-Nononic acid, 2,3-dideoxy-2-methylene-, gamma-lactone involves several steps. One common synthetic route includes the use of gas-liquid chromatography, chemical and enzymatic analyses, mass spectrometry, and 400-MHz 1H NMR spectroscopy to determine the structure . The compound is typically prepared in a laboratory setting for research purposes and is not intended for diagnostic or therapeutic use .
Chemical Reactions Analysis
D-glycero-D-galacto-Nononic acid, 2,3-dideoxy-2-methylene-, gamma-lactone undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
This compound has several scientific research applications. It is used in the synthesis of KDN and other sialic acids, which are important in the study of glycoproteins and glycolipids . Additionally, it is used in proteomics research to study protein interactions and functions . The compound’s unique structure makes it valuable in the study of carbohydrate chemistry and biochemistry .
Mechanism of Action
The mechanism of action of D-glycero-D-galacto-Nononic acid, 2,3-dideoxy-2-methylene-, gamma-lactone involves disrupting crucial viral enzymes and vital processes, thereby obstructing the replication of targeted viruses and mitigating the severity of associated ailments. This compound exhibits immense therapeutic potential by effectively obstructing the replication of targeted viruses.
Comparison with Similar Compounds
D-glycero-D-galacto-Nononic acid, 2,3-dideoxy-2-methylene-, gamma-lactone is similar to other sialic acids such as 3-deoxy-D-glycero-D-galacto-2-nonulosonic acid (KDN) . its unique structure, which includes a gamma-lactone ring, sets it apart from other sialic acids . This unique structure contributes to its specific biochemical properties and applications .
Similar Compounds::Properties
IUPAC Name |
3-methylidene-5-(1,2,3,4,5-pentahydroxypentyl)oxolan-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O7/c1-4-2-6(17-10(4)16)8(14)9(15)7(13)5(12)3-11/h5-9,11-15H,1-3H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMKGNATWHHYUEM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C1CC(OC1=O)C(C(C(C(CO)O)O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Methyl 1,2-Dihydronaphtho[2,1-b]furan-1-acetate](/img/structure/B12292799.png)

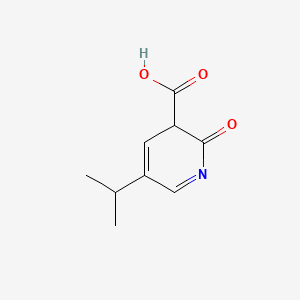

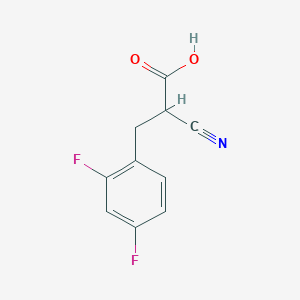
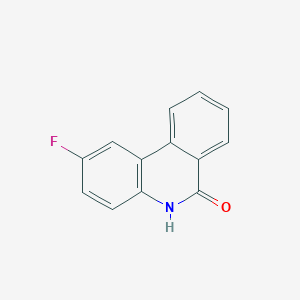
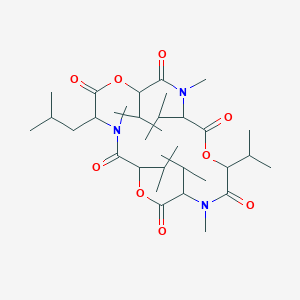
![N-[2-[2-[2-[2-[3-[2-[1-[2-cyclohexyl-2-[2-(methylamino)propanoylamino]acetyl]pyrrolidin-2-yl]-1,3-thiazole-4-carbonyl]phenoxy]ethoxy]ethoxy]ethoxy]ethyl]-3-[6-[4-(trifluoromethoxy)anilino]pyrimidin-4-yl]benzamide](/img/structure/B12292851.png)
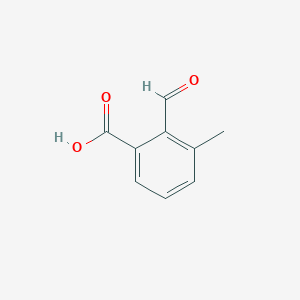
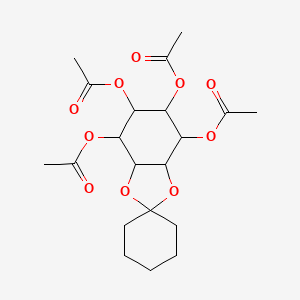
![2-amino-3-[(2-methylpropan-2-yl)oxy]butanamide;hydrochloride](/img/structure/B12292861.png)
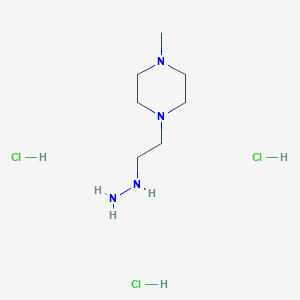

![Tert-butyl 2-[(3-amino-3-oxopropyl)amino]-3-methylbutanoate](/img/structure/B12292873.png)
